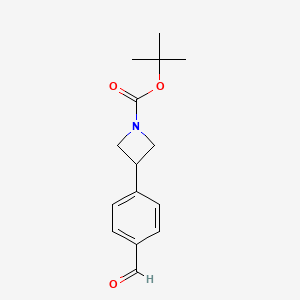

Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate

説明

Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a 4-formylphenyl group at the 3-position. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective moiety for the azetidine nitrogen, enabling controlled functionalization during synthetic workflows. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors requiring aromatic aldehyde groups for covalent or non-covalent interactions .

特性

IUPAC Name |

tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-13(9-16)12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHOHARHPNOYPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with formyl-substituted phenyl compounds. One common method includes the use of tert-butyl 3-azetidinecarboxylate as a starting material, which undergoes a formylation reaction to introduce the formyl group at the para position of the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions, such as improved yields, cost-effectiveness, and safety considerations.

化学反応の分析

Types of Reactions

Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products Formed

Oxidation: Tert-butyl 3-(4-carboxyphenyl)azetidine-1-carboxylate.

Reduction: Tert-butyl 3-(4-hydroxymethylphenyl)azetidine-1-carboxylate.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

科学的研究の応用

Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of novel materials and chemical processes

作用機序

The mechanism of action of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The formyl group may play a crucial role in these interactions by forming covalent or non-covalent bonds with target molecules .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent effects, synthetic accessibility, and applications.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects on Reactivity and Applications: The 4-formylphenyl group in the target compound provides a reactive aldehyde for Schiff base formation or nucleophilic additions, making it valuable in drug conjugation (e.g., PROTACs) . In contrast, the 4-bromophenyl analog (CAS 1203681-52-0) is tailored for cross-coupling reactions, expanding its utility in fragment-based drug discovery . The electron-withdrawing nature of fluorine also influences ring strain and reactivity .

Synthetic Accessibility: The target compound is synthesized via multi-step protocols, often involving palladium-catalyzed couplings or protective group strategies (e.g., Boc deprotection). For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate (a precursor) is used in Ni-catalyzed carboboration reactions to form glycosides, demonstrating versatility in stereoselective synthesis . Diastereoselective synthesis of azetidines, as shown in , highlights challenges in regiocontrol. For instance, tert-butyl 3-(1-hydroxybutyl)-2-(4-tert-butylphenyl)azetidine-1-carboxylate was obtained in 47% yield via HPLC purification, indicating moderate efficiency compared to non-hydroxylated analogs .

Glutathione S-transferase (GST) modulators, such as BHA derivatives, demonstrate how azetidine-containing compounds can influence detoxification pathways .

生物活性

Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : C13H17N3O2

- Molecular Weight : 249.29 g/mol

- CAS Number : 1236861-90-7

- IUPAC Name : tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a formylphenyl substituent that may contribute to its biological activity.

Synthesis

The synthesis of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with appropriate aldehydes under controlled conditions. Common methods include:

- Condensation Reaction : The azetidine derivative is reacted with 4-formylphenol in the presence of a suitable catalyst.

- Purification : The crude product is purified using recrystallization or chromatography to achieve the desired purity.

The biological activity of tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activity, leading to therapeutic effects in various conditions.

Research Findings

Recent studies have investigated the potential therapeutic applications of this compound:

- Antioxidant Activity : In vitro studies have shown that the compound exhibits significant antioxidant properties, reducing oxidative stress markers in cell cultures exposed to harmful agents .

- Neuroprotective Effects : Research indicates that tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate may protect neuronal cells from apoptosis induced by amyloid beta (Aβ) aggregates, which are implicated in Alzheimer's disease .

- Anti-inflammatory Properties : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes, suggesting potential applications in neuroinflammatory conditions .

Case Studies

- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, treatment with tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate resulted in decreased Aβ deposition and improved cognitive function in animal studies.

- Cell Culture Experiments : In astrocyte cultures treated with Aβ, the compound significantly lowered inflammatory markers compared to untreated controls, indicating its potential as a therapeutic agent for neuroinflammation.

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。